This compound is classified under:
The synthesis of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole can be achieved through several methods, primarily involving condensation reactions and subsequent modifications.
The synthesis can be summarized as follows:
The molecular structure of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole features:
CCCCc1nc(Cl)c(C(=O)O)n1Cc2ccc(Br)cc2
This compound can participate in various chemical reactions typical for imidazole derivatives, including:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared Spectroscopy are commonly employed to confirm structure and purity.
The applications of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole span various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2